

# An In-depth Technical Guide to the Chemical Properties of 2',5'-Dimethylacetophenone

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## Compound of Interest

Compound Name: 2',5'-Dimethylacetophenone

Cat. No.: B146730

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## Introduction

**2',5'-Dimethylacetophenone**, with the CAS Number 2142-73-6, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a benzene ring substituted with an acetyl group and two methyl groups at positions 2 and 5, makes it a versatile building block for the synthesis of more complex molecules, including various derivatives with potential applications in the pharmaceutical and agrochemical industries.[2] This compound is also utilized as a fragrance ingredient in cosmetics and perfumes, prized for its sweet, floral, and fruity aroma.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its synthetic applications.

## Chemical and Physical Properties

**2',5'-Dimethylacetophenone** is typically a clear, colorless to pale yellow liquid at ambient temperature.[1] It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and ether.[1] The key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	2142-73-6[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O[1]
Molecular Weight	148.20 g/mol [3]
Appearance	Clear colorless to yellow liquid[1]
Boiling Point	195 °C (lit.)[3]
Density	0.988 g/mL at 25 °C (lit.)[3]
Refractive Index (n <sub>20/D</sub> )	1.529 (lit.)[3]
Flash Point	96 °C (204.8 °F) - closed cup[3]
Vapor Pressure	0.0653 mmHg at 25°C[4]
Melting Point	-18.1°C[4]
LogP	2.506[4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2',5'-Dimethylacetophenone**. Below are the key spectral data.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum for **2',5'-Dimethylacetophenone** is typically recorded in deuterated chloroform (CDCl<sub>3</sub>).[4]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.47	s	Aromatic H (H-6')
~7.15	d	Aromatic H (H-4')
~7.09	d	Aromatic H (H-3')
~2.53	s	Acetyl CH <sub>3</sub> (-COCH <sub>3</sub> )
~2.46	s	Aromatic CH <sub>3</sub> (C-2')
~2.34	s	Aromatic CH <sub>3</sub> (C-5')

(Note: Data is compiled from spectra run at 399.65 MHz in CDCl<sub>3</sub>.[\[2\]](#) Exact chemical shifts and coupling constants may vary slightly based on experimental conditions.)

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule. The spectrum is also typically run in CDCl<sub>3</sub>.[\[5\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~200	Carbonyl C (C=O)
~138	Aromatic C (C-1')
~135	Aromatic C (C-2')
~134	Aromatic C (C-5')
~132	Aromatic C (C-4')
~129	Aromatic C (C-6')
~126	Aromatic C (C-3')
~29	Acetyl CH <sub>3</sub> (-COCH <sub>3</sub> )
~21	Aromatic CH <sub>3</sub> (C-5')
~20	Aromatic CH <sub>3</sub> (C-2')
(Note: Approximate chemical shifts based on typical values for similar structures.)	

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For **2',5'-Dimethylacetophenone**, which is a liquid, the spectrum can be obtained as a neat liquid film. [5] The most characteristic absorption is the strong carbonyl (C=O) stretch of the ketone.

Wavenumber (cm <sup>-1</sup> )	Assignment
~1680 - 1700	C=O stretch (Aryl ketone)
~2850 - 3000	C-H stretch (Alkyl)
~3000 - 3100	C-H stretch (Aromatic)
~1600, ~1450	C=C stretch (Aromatic ring)

### Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak ( $M^+$ ) is observed at an  $m/z$  corresponding to its molecular weight.

m/z Value	Assignment
148	$[M]^+$ (Molecular Ion)
133	$[M - CH_3]^+$
105	$[M - COCH_3]^+$

(Note: Fragmentation patterns can be complex and are interpreted to confirm the structure.)

## Experimental Protocols

Detailed methodologies for the characterization and use of **2',5'-Dimethylacetophenone** are provided below.

### Protocol 1: NMR Spectroscopic Analysis

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural verification.

Methodology:

- Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of **2',5'-Dimethylacetophenone** in about 0.6 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Tune and shim the instrument to achieve optimal magnetic field homogeneity.
  - Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Switch the probe to the carbon channel and tune the instrument.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of <sup>13</sup>C.
  - Set the spectral width to cover the expected range (e.g., 0-220 ppm).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for <sup>1</sup>H) or the residual solvent peak (77.16 ppm for CDCl<sub>3</sub> in <sup>13</sup>C).

## Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Objective: To demonstrate the utility of **2',5'-Dimethylacetophenone** as a synthetic building block in a Claisen-Schmidt condensation reaction to form a chalcone.[6][7]

Methodology:

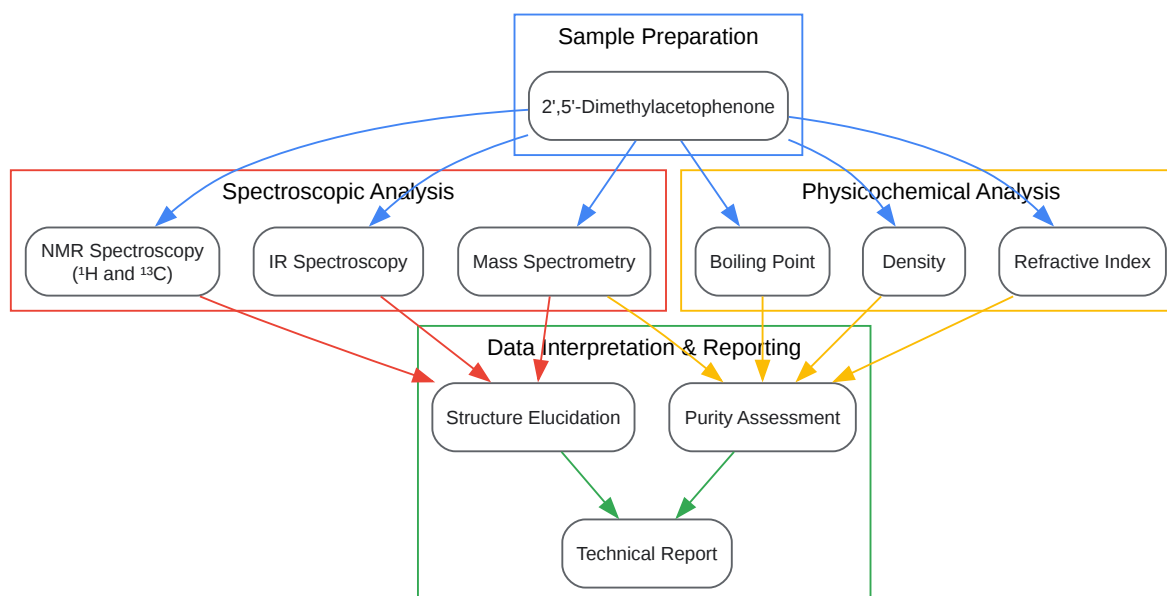
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve **2',5'-Dimethylacetophenone** (1 equivalent) and a selected aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol.
- Base Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as 10% sodium hydroxide (NaOH), to the mixture. The base acts as a catalyst to deprotonate the α-carbon of the acetophenone.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically a few hours).[6]

- Isolation: Once the reaction is complete, pour the mixture into cold water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]
- Purification: Wash the collected solid or the organic extract with water to remove the base. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[3]
- Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (NMR, IR, MS) as described in Protocol 1.

## Visualizations

### Experimental Workflow for Chemical Characterization

The following diagram illustrates a standard workflow for the analysis and characterization of a chemical substance like **2',5'-Dimethylacetophenone**.

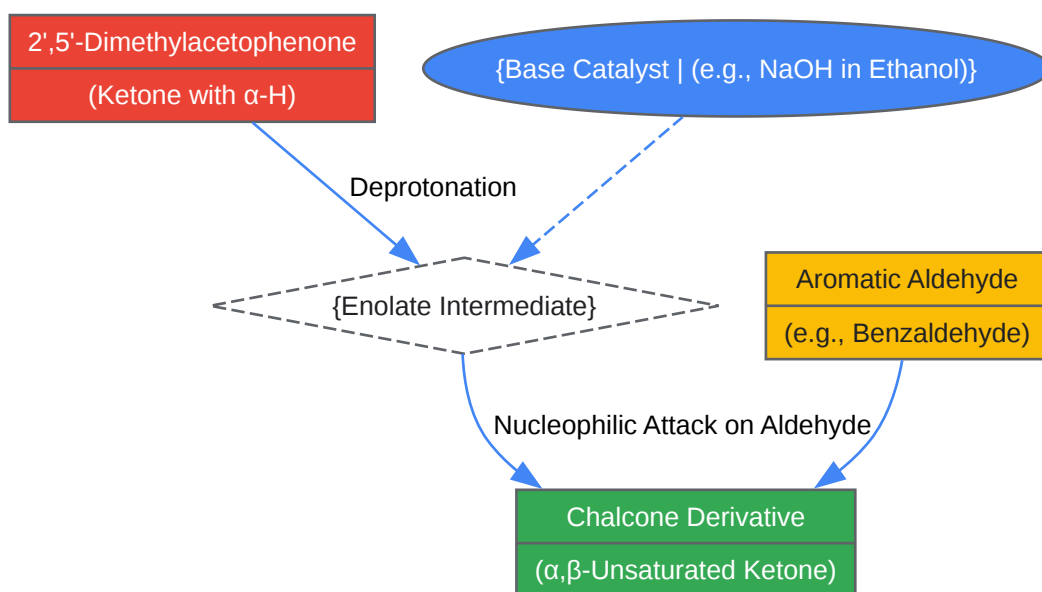


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Caption: Workflow for the chemical analysis of **2',5'-Dimethylacetophenone**.

## Synthetic Application: Claisen-Schmidt Condensation

This diagram illustrates the logical relationship in the Claisen-Schmidt condensation, where **2',5'-Dimethylacetophenone** is a key reactant.

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Caption: Logical diagram of the Claisen-Schmidt condensation.

## Biological Activity and Significance

While **2',5'-Dimethylacetophenone** itself is not primarily known for specific biological activities, it serves as a crucial precursor for synthesizing compounds with significant pharmacological potential. The chalcone framework, readily accessible from this starting material, is a well-known pharmacophore present in many biologically active molecules. Derivatives of chalcones have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Therefore, the true value of **2',5'-Dimethylacetophenone** in drug development lies in its role as a scaffold for generating diverse libraries of chalcone derivatives for biological screening and lead optimization.



## Safety and Handling

**2',5'-Dimethylacetophenone** is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this chemical.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.

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